Summary of the Application: PDMAEMA is a water-soluble polymer that has been used in various fields such as coatings, chromatography, biotechnology, biomedicine, and delivery systems . Due to its positive charge, PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, and are often used for gene delivery .
Methods of Application: The preparation of positively charged colloids involves dispersion, precipitation, emulsion, multiple swelling, and seeded polymerizations from various cationic monomers .
Results or Outcomes: PDMAEMA has been shown to interact with the mucosal gel layer of a mucosal membrane. For example, a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride served as an ocular drug delivery system . A thermosensitive and crosslinked PDMAEMA nanogel was also exploited in anticancer therapy as a drug delivery system of doxorubicin .
Summary of the Application: PDMAEMA linear polymer and its copolymers have been proven as efficient agents against several microbial pathogens. They inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
Methods of Application: The bactericidal activity of the quaternized PDMAEMA-EDMA nanogel was assessed via a time–kill curve assay against two Gram-positive and Gram-negative pathogenic bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
Results or Outcomes: The results illustrated that the quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria .
Summary of the Application: 2-(Dimethylamino)ethyl acrylate (AmAc) is used to fabricate gold/acrylic polymer nanocomposites .
Methods of Application: The fabrication of gold/acrylic polymer nanocomposites involves the use of 2-(dimethylamino)ethyl acrylate (AmAc) as a key component .
Results or Outcomes: The resulting nanocomposites have unique properties that make them suitable for various applications .
Summary of the Application: 2-(Diethylamino)ethyl Methacrylate is used in the preparation method and application of Hydrogel assembled self-adhesive material .
Methods of Application: The preparation of Hydrogel assembled self-adhesive material involves the use of 2-(Diethylamino)ethyl Methacrylate .
Results or Outcomes: The resulting Hydrogel assembled self-adhesive material has unique properties that make it suitable for various applications .
Summary of the Application: Charge-shifting polycations based on N,N-(dimethylamino)ethyl acrylate (DMAEA) are used for improving cytocompatibility during DNA delivery .
Methods of Application: The synthesis of charge-shifting polycations involves the use of N,N-(dimethylamino)ethyl acrylate (DMAEA) and 3-aminopropylmethacryamide (APM), called PAD copolymers .
Results or Outcomes: PAD copolymers have suitable rates of charge-shifting hydrolysis for DNA delivery, as they showed reduced cytotoxicity at high concentrations, while still retaining high uptake efficiencies .
Summary of the Application: N,N′-(dimethylamino)ethyl acrylate (DMAEA) functionalized polymeric stars have been synthesized .
Methods of Application: The synthesis of DMAEA functionalized polymeric stars involves an arm-first approach using reversible addition–fragmentation chain transfer polymerization .
Results or Outcomes: The resulting DMAEA functionalized polymeric stars have unique properties that make them suitable for various applications .
2-(Diethylamino)ethyl acrylate methyl sulfate is a chemical compound categorized within the class of acrylate esters. Its molecular formula is , with a molecular weight of approximately 297.37 g/mol. The structure features a diethylamino group attached to an ethyl acrylate moiety, accompanied by a methyl sulfate counterion. This compound is recognized for its high reactivity, particularly in polymerization processes, making it valuable in various chemical applications .
There is no current research available on the specific mechanism of action of DEAM sulfate.
Given the absence of dedicated research on DEAM sulfate, it's crucial to consider the potential hazards associated with its components:
The biological activity of 2-(Diethylamino)ethyl acrylate methyl sulfate is notable in biochemical contexts. It plays a role in:
The synthesis of 2-(Diethylamino)ethyl acrylate methyl sulfate typically involves:
2-(Diethylamino)ethyl acrylate methyl sulfate has diverse applications across various fields:
Several compounds share structural similarities with 2-(Diethylamino)ethyl acrylate methyl sulfate. Here are some notable examples:
Compound Name | Chemical Structure Features | Unique Aspects |
---|---|---|
2-(Dimethylamino)ethyl acrylate | Contains dimethylamino instead of diethylamino | Generally less sterically hindered than diethylamine |
N,N-Diethylacrylamide | An amide derivative of acrylic acid | Used primarily in hydrogels and as a polymerization agent |
Ethyl acrylate | A simpler ester without amino groups | Commonly used in coatings and adhesives |
The uniqueness of 2-(Diethylamino)ethyl acrylate methyl sulfate lies in its specific combination of functional groups that confer distinct reactivity patterns and biological interactions compared to these similar compounds.